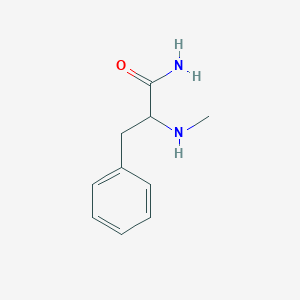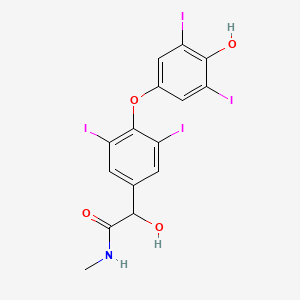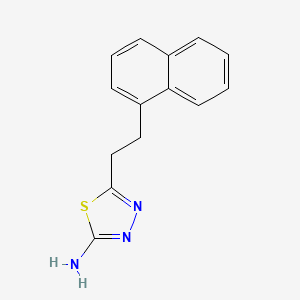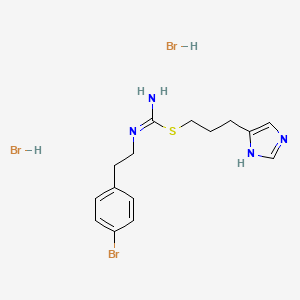
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate: is a naturally occurring flavonoid derivative. It is an intermediate in the synthesis of Isorhoifolin (Diosmin EP Impurity C) and has shown potential antidiabetic, antihyperlipidemic, and antioxidant effects . The compound has a molecular formula of C39H44O19 and a molecular weight of 816.76 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate can be synthesized through a series of acetylation reactions. The starting material, narirutin, undergoes dehydroxylation followed by dihydroxylation and subsequent acetylation to yield the final product. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale acetylation processes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its functional groups.
Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can have different biological activities and properties .
科学的研究の応用
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate has a wide range of scientific research applications:
作用機序
The mechanism of action of Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antidiabetic Effects: It modulates glucose metabolism by enhancing insulin sensitivity and reducing blood glucose levels.
Antihyperlipidemic Effects: The compound lowers lipid levels by inhibiting lipid synthesis and promoting lipid metabolism.
類似化合物との比較
Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate can be compared with other similar flavonoid derivatives:
Narirutin: The parent compound, which has similar antioxidant properties but lacks the acetyl groups.
Isorhoifolin: A related compound with similar biological activities but different structural features.
Diosmin: Another flavonoid derivative with potent antioxidant and anti-inflammatory effects.
This compound stands out due to its unique acetylated structure, which enhances its bioavailability and biological activity .
特性
分子式 |
C39H44O19 |
|---|---|
分子量 |
816.8 g/mol |
IUPAC名 |
[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C39H44O19/c1-17-32(50-18(2)40)34(52-20(4)42)36(54-22(6)44)38(49-17)48-16-31-33(51-19(3)41)35(53-21(5)43)37(55-23(7)45)39(58-31)56-26-12-13-27-28(47)15-29(57-30(27)14-26)24-8-10-25(46)11-9-24/h8-14,17,29,31-39,46H,15-16H2,1-7H3/t17?,29?,31-,32+,33-,34-,35?,36-,37-,38-,39-/m1/s1 |
InChIキー |
MGUXTUMOJPCLRZ-GKCQQELUSA-N |
異性体SMILES |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=C(C=C5)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=C(C=C5)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)

![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)

![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
